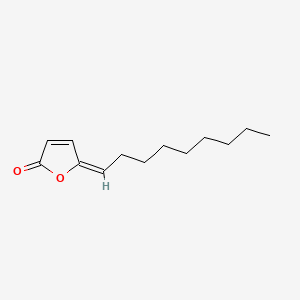

(E)-5-Nonylidenefuran-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77085-59-7 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(5E)-5-nonylidenefuran-2-one |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-12-10-11-13(14)15-12/h9-11H,2-8H2,1H3/b12-9+ |

InChI Key |

IJOKSZJPYRAWLL-FMIVXFBMSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/1\C=CC(=O)O1 |

Canonical SMILES |

CCCCCCCCC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Occurrence and Natural Product Context of E 5 Nonylidenefuran 2 5h One

The furan-2(5H)-one scaffold is a core structure in numerous bioactive natural products. evitachem.com These compounds are known for a wide range of biological activities. evitachem.comnih.gov For instance, they are recognized for their role in the characteristic flavors of fruits like strawberries and pineapple. The furanone structure is also found in compounds with applications in medicinal chemistry and organic synthesis due to their diverse chemical and biological properties. researchgate.net

While the specific subject compound is not widely reported from natural sources, its isomer, (Z)-5-Nonylidenefuran-2(5H)-one, is known as a synthetic organic compound. researchgate.net The synthesis of such compounds can typically be achieved through methods like aldol (B89426) condensation or various cyclization reactions. researchgate.net The broader family of 2(5H)-furanones has been the subject of extensive synthetic research due to their potential biological activities. researchgate.netnih.gov

Genetic and Molecular Biology of Furanone Biosynthesis

The biosynthesis of furanones has been a subject of detailed research, particularly in plants and microorganisms. The genetic and molecular mechanisms underlying their formation involve a series of enzymatic steps and are often linked to primary metabolic pathways.

In plants, particularly in fruits like strawberries, the biosynthesis of the key flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been extensively studied. nih.gov Carbohydrates, specifically D-fructose-1,6-diphosphate, have been identified as the primary precursors. researchgate.netnih.gov The final step in the biosynthesis of HDMF is catalyzed by an enone oxidoreductase. nih.gov In strawberries, this enzyme is known as Fragaria x ananassa quinone oxidoreductase (FaQR). researchgate.netnih.gov The expression of the FaQR gene is associated with fruit ripening, indicating a developmental regulation of furanone production. researchgate.net The FaQR protein catalyzes the reduction of the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to form HDMF. nih.gov

In microorganisms, the genetic basis of furanone biosynthesis is also an active area of research. In the yeast Saccharomyces cerevisiae, studies on the production of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) have implicated several genes. evitachem.com Deletion of genes involved in de novo purine (B94841) nucleotide biosynthesis, such as the ADE genes, has been shown to increase HEMF production. evitachem.com This suggests a potential link between the pentose (B10789219) phosphate (B84403) pathway, which supplies precursors for nucleotide synthesis, and furanone formation. evitachem.com

Furthermore, furanones have been shown to influence gene expression in bacteria. For example, certain brominated furanones can interfere with bacterial quorum sensing, a cell-to-cell communication system. researchgate.net Studies using DNA microarrays have revealed that these furanones can induce or repress a significant number of genes, including those involved in stress responses, fatty acid biosynthesis, and motility. researchgate.net This indicates a complex interaction between furanones and the genetic regulatory networks of bacteria.

The biosynthesis of a long-chain furanone like (E)-5-Nonylidenefuran-2(5H)-one would likely involve the integration of fatty acid biosynthesis pathways with the core furanone synthesis machinery to provide the nine-carbon nonylidene side chain.

Detailed Research Findings

| Organism | Furanone Studied | Key Genes/Enzymes | Precursor(s) | Key Findings |

| Strawberry (Fragaria x ananassa) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria x ananassa quinone oxidoreductase (FaQR) | D-fructose-1,6-diphosphate | The FaQR gene is ripening-induced and its protein product catalyzes the final step of HDMF biosynthesis. researchgate.netnih.gov |

| Yeast (Saccharomyces cerevisiae) | 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | ADE genes, ADH1 | d-ribose 5-phosphate, acetaldehyde | Deletion of ADE genes or the alcohol dehydrogenase gene ADH1 can lead to increased HEMF production. evitachem.com |

| Bacteria (Bacillus subtilis, Escherichia coli) | Brominated furanones | clpC, clpE, ctsR (stress response); fab genes (fatty acid synthesis) | Not applicable (external treatment) | Furanones induce stress response and fatty acid biosynthesis genes and can repress genes involved in quorum sensing. researchgate.net |

Advanced Synthetic Methodologies for E 5 Nonylidenefuran 2 5h One and Analogues

Strategies for Stereoselective (E)-Olefin Formation in the Nonylidenefuranone Moiety

The geometry of the exocyclic double bond in 5-alkylidenefuran-2(5H)-ones is crucial for their biological function. Therefore, developing synthetic methods that afford high stereoselectivity for the (E)-isomer is of paramount importance.

Cross-Metathesis Approaches

Olefin cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds. caltech.eduorganic-chemistry.org This reaction involves the intermolecular coupling of two different olefins, catalyzed by transition metal complexes, typically those containing ruthenium. caltech.eduorganic-chemistry.org For the synthesis of (E)-5-nonylidenefuran-2(5H)-one and its analogues, CM offers a direct route by coupling a suitable furanone precursor bearing a terminal alkene with a long-chain olefin.

The success and selectivity of a CM reaction are influenced by several factors, including the nature of the catalyst and the steric and electronic properties of the olefin substrates. illinois.edu Modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, exhibit high functional group tolerance and activity. caltech.eduillinois.edu The choice of catalyst can significantly impact the efficiency and stereochemical outcome of the reaction. nih.gov For instance, second-generation Grubbs catalysts are often employed for their enhanced reactivity. nih.gov

However, CM reactions can sometimes lead to a mixture of products, including homodimers of the starting olefins. caltech.edu To favor the desired cross-coupled product, an excess of one of the olefin partners is often used. beilstein-journals.org The reaction conditions, such as temperature and reaction time, also play a critical role in optimizing the yield and selectivity. beilstein-journals.org

A typical CM strategy for an (E)-5-alkylidenefuranone is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-vinyl-2(5H)-furanone | 1-decene | Grubbs or Hoveyda-Grubbs Catalyst | (E/Z)-5-nonylidenefuran-2(5H)-one |

Table 1: Generalized Cross-Metathesis Approach

It is important to note that while CM is a powerful method, achieving high (E)-selectivity can be challenging and may require careful optimization of reaction parameters and catalyst selection.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and widely used methods for synthesizing alkenes from carbonyl compounds. tcichemicals.comnih.gov These reactions are instrumental in constructing the exocyclic double bond in 5-nonylidenefuran-2(5H)-one.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov For the synthesis of the target molecule, this would typically involve reacting a suitable phosphonium (B103445) ylide derived from a nonyl group with a 5-oxo-2(5H)-furanone derivative. A significant advantage of the Wittig reaction is that it often provides good control over the stereochemistry of the resulting alkene, with unstabilized ylides generally favoring the (Z)-isomer and stabilized ylides favoring the (E)-isomer. tcichemicals.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgresearchgate.net A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org Furthermore, the HWE reaction typically shows a strong preference for the formation of the (E)-alkene, making it a particularly attractive method for synthesizing this compound. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org

| Olefination Method | Carbonyl Compound | Phosphorus Reagent | Predominant Isomer |

| Wittig (stabilized ylide) | 5-Oxo-2(5H)-furanone derivative | Nonyltriphenylphosphonium ylide | (E) |

| Horner-Wadsworth-Emmons | 5-Oxo-2(5H)-furanone derivative | Diethyl (nonyl)phosphonate | (E) |

Table 2: Comparison of Wittig and HWE Reactions for (E)-Olefin Synthesis

Recent advancements have focused on developing more selective and efficient HWE reagents and reaction conditions, including the use of different bases and solvent systems to further enhance the (E)-selectivity. bohrium.com

Alternative Olefination Methods for α,β-Unsaturated Lactones

Beyond the well-established Wittig and HWE reactions, other olefination methods can be applied to the synthesis of α,β-unsaturated lactones. The Peterson olefination , which employs α-silyl carbanions, offers the advantage of stereochemical control by subsequent acid or base treatment. tcichemicals.com

Another approach involves the olefination with sulfonyl halides and esters. For instance, methanedisulfonyl fluoride (B91410) has been shown to react with aromatic aldehydes to produce β-arylethenesulfonyl fluorides, mimicking the mechanism of the HWE reaction. acs.org This suggests the potential for developing analogous reactions for the synthesis of α,β-unsaturated lactones.

Palladium-catalyzed olefination of free aliphatic acids has also been explored as a direct route to δ-lactones, which could potentially be adapted for the synthesis of γ-lactones with exocyclic double bonds. nih.gov This method involves a γ-C(sp³)–H activation followed by olefination and cyclization. nih.gov

Synthesis of the 2(5H)-Furanone Core Structure

The 2(5H)-furanone, or butenolide, ring is a common motif in natural products and serves as the core of this compound. nih.govevitachem.com Its synthesis can be achieved through various strategies, primarily involving cyclization reactions or ring-closing metathesis. nih.govgoogle.com

Cyclization Reactions for γ-Lactone Formation

The formation of the γ-lactone ring is a key step in the synthesis of the 2(5H)-furanone core. pearson.com A common approach is the cyclization of γ-hydroxy acids or their derivatives. organic-chemistry.org This can be achieved under acidic or basic conditions, or through the use of coupling reagents.

Acid-catalyzed cyclization of 2,4-diethylenic-diacids has been shown to yield γ- or δ-lactones depending on the substitution pattern of the side chain. tandfonline.com This method involves the formation of a pentadienyl cation intermediate. tandfonline.com Another strategy is the Mn(III)-mediated oxidative cyclization of acetoacetate (B1235776) derivatives, which can afford bicyclic furanone systems with high diastereocontrol. scilit.com

Furthermore, the oxidation of furans, particularly furfural (B47365), can lead to the formation of 5-hydroxy-2(5H)-furanone, a key intermediate. researchgate.netwikipedia.org This oxidation can be performed using various oxidizing agents, including singlet oxygen or oxone. researchgate.netwikipedia.org The resulting 5-hydroxy-2(5H)-furanone can then be further functionalized to introduce the desired side chain. researchgate.net

| Starting Material | Reaction Type | Product |

| γ-Hydroxy acid | Intramolecular esterification | γ-Lactone |

| 2,4-Diethylenic-diacid | Acid-catalyzed cyclization | γ-Lactone |

| Furan/Furfural | Oxidation | 5-Hydroxy-2(5H)-furanone |

Table 3: Common Cyclization Strategies for γ-Lactone Formation

Ring-Closing Metathesis (RCM) in Furanone Synthesis

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic compounds, including furanones. organic-chemistry.orgwikipedia.org This intramolecular reaction involves the cyclization of a diene substrate in the presence of a metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

To synthesize a 2(5H)-furanone via RCM, a suitable acyclic precursor containing two terminal double bonds and an ester functionality is required. The RCM reaction then facilitates the formation of the five-membered lactone ring. The choice of catalyst is crucial for the success of the reaction, with second-generation Grubbs and Hoveyda-Grubbs catalysts being widely used due to their high efficiency and functional group tolerance. organic-chemistry.orgorgsyn.org

The reaction is driven by the entropically favorable release of ethylene gas. wikipedia.org RCM has proven to be a reliable method for constructing a wide range of ring sizes and is particularly useful for synthesizing complex and substituted furanone derivatives. wikipedia.org

Approaches from Carbohydrate Precursors

The use of carbohydrates as chiral building blocks for the synthesis of complex molecules is a well-established strategy in organic chemistry. Carbohydrates offer a rich source of stereochemically defined starting materials, which can be converted into valuable intermediates for the synthesis of natural products and their analogues. One plausible approach to the synthesis of this compound from carbohydrate precursors involves the preparation of a key intermediate, a γ-keto acid.

For instance, 2-oxo-D-gluconic acid, which can be obtained through the fermentation of D-glucose, serves as a versatile starting material for the synthesis of various functionalized molecules, including amino acids. mdpi.com The general principle of utilizing carbohydrates as precursors for keto acids can be extended to the synthesis of 4-oxo-tridecanoic acid, the direct precursor to this compound. A hypothetical synthetic sequence could involve the transformation of a suitable carbohydrate, such as a hexose, into a long-chain keto acid through a series of reactions including chain extension and oxidation.

The synthesis of α-keto acids from carbohydrate sources has been documented, for example, the preparation of α-keto-D-galactonic acid. documentsdelivered.com While this represents a different class of keto acids, the underlying principle of employing carbohydrates as chiral templates remains relevant.

A general strategy for the synthesis of δ-keto acids, which upon cyclization would yield the desired furanone ring, involves the hydrolysis of 1-acetyl-1-acyl glutaric acid derivatives. google.com These precursors can, in principle, be derived from carbohydrate starting materials.

Once the key γ-keto acid intermediate, 4-oxo-tridecanoic acid, is obtained, the formation of the this compound core can be achieved through several methods. A common approach is the acid-catalyzed cyclization of the γ-keto acid, which proceeds via an intermediate 5-hydroxy-2(5H)-furanone. Subsequent olefination, for instance, through a Wittig reaction with a nonyl ylide, would furnish the target molecule.

| Precursor Type | Key Intermediate | Potential Carbohydrate Source | Relevant Transformation |

| γ-Keto Acid | 4-Oxo-tridecanoic acid | D-Glucose or other hexoses | Chain extension and oxidation |

| α-Keto Acid | α-Keto-D-galactonic acid | D-Galactose | Oxidation |

Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a lead compound in the final steps of a synthetic sequence. This approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The nonylidenyl side chain of this compound offers several sites for chemical modification, primarily the exocyclic double bond. This double bond can undergo a variety of transformations to introduce new functional groups and alter the physicochemical properties of the molecule.

Epoxidation and Dihydroxylation: The exocyclic double bond can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding epoxide. The spontaneous epoxidation of similar bicyclic alkenes in the presence of air has also been observed, highlighting the susceptibility of such double bonds to oxidation. mdpi.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of substituents.

Furthermore, dihydroxylation of the double bond can be achieved to produce vicinal diols. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), leading to the formation of a cis-diol. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com Anti-dihydroxylation can be achieved through the acid-catalyzed hydrolysis of the intermediate epoxide.

| Reaction | Reagents | Product |

| Epoxidation | m-CPBA | Epoxide |

| Syn-dihydroxylation | OsO₄, NMO | cis-Diol |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | trans-Diol |

The furanone ring itself is amenable to various modifications, allowing for the synthesis of a diverse range of analogues. The reactivity of the furanone core can be modulated by the substituents present on the ring.

A study on 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrates the high reactivity of this class of compounds. nih.gov These molecules can undergo nucleophilic substitution at the halogenated positions and at the C5 position. For example, the hydroxyl group at C5 can be displaced by various nucleophiles, and the double bond can participate in addition reactions. While this compound does not possess halogen substituents, the principles of nucleophilic attack on the furanone ring are transferable.

Nucleophilic addition to the conjugated system of the furanone ring is a common transformation. Strong nucleophiles can add to the C5 position, and the reaction can be influenced by the nature of the nucleophile and the reaction conditions. youtube.comyoutube.com

The development of chiral analogues of this compound is of great interest, as the stereochemistry of a molecule often plays a crucial role in its biological activity. Chirality can be introduced either by using a chiral starting material or by employing an asymmetric catalyst.

As discussed in section 3.2.3, carbohydrates provide a straightforward entry into chiral furanones. By starting with a stereochemically defined carbohydrate, the chirality can be transferred to the final furanone product.

Another approach is the asymmetric hydrogenation of a suitable precursor. For example, the stereoselective hydrogenation of N-acylhydrazonium salts derived from chiral succinimides has been used to synthesize enantiomerically enriched 5-arylmethylpyrrolidin-2-ones. researchgate.net A similar strategy could potentially be adapted for the asymmetric synthesis of chiral 5-alkyl-furanones, which could then be converted to chiral analogues of this compound.

Furthermore, resolution of a racemic mixture of a furanone precursor can be achieved. For instance, racemic 5-alkoxyfuran-2(5H)-ones have been successfully resolved by inclusion complexation with a chiral host derived from tartaric acid. This method could potentially be applied to a suitable precursor of the target molecule.

| Strategy | Methodology | Outcome |

| Chiral Pool Synthesis | Use of carbohydrate precursors | Enantiomerically pure or enriched furanones |

| Asymmetric Catalysis | Asymmetric hydrogenation of a precursor | Enantiomerically enriched furanone analogues |

| Resolution | Inclusion complexation with a chiral host | Separation of enantiomers |

Mechanistic Investigations of Biological Activities of E 5 Nonylidenefuran 2 5h One

Elucidation of Molecular Targets and Pathways

The biological activities of (E)-5-nonylidenefuran-2(5H)-one and related furanone compounds are a subject of growing scientific interest. Understanding the molecular mechanisms behind their effects is crucial for harnessing their potential. This section delves into the elucidation of molecular targets, enzymatic interactions, and the modulation of cellular signaling pathways.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of furanone derivatives with specific biological receptors is a key aspect of their mechanism of action. While direct receptor binding studies for this compound are not extensively detailed in the provided search results, the broader class of furanones has been shown to interact with bacterial quorum sensing systems. They are thought to act as mimics of N-acylhomoserine lactone (AHL) signaling molecules. nih.gov This mimicry likely involves binding to the AHL receptor proteins, which are typically LuxR-type transcriptional regulators. nih.gov By occupying the binding site on these regulatory proteins, furanones can render them unstable, accelerating their turnover and disrupting quorum sensing-mediated gene regulation. nih.gov

In higher organisms, the neuropeptide Y (NPY) receptor system, particularly the Y5 receptor (Y5R), serves as an example of ligand-receptor interactions that are being actively investigated for therapeutic purposes. nih.gov While not directly related to this compound, these studies highlight the methodologies used to map ligand-receptor interfaces, including scanning the receptor surface with genetically encoded crosslinkers and mutagenesis studies. nih.gov Such approaches could be applied to identify and characterize potential eukaryotic receptors for furanone compounds.

Enzymatic Inhibition or Activation Mechanisms

Furanone derivatives have demonstrated the ability to inhibit various enzymes, a key mechanism contributing to their biological effects. The inhibition can be either reversible or irreversible. libretexts.org Reversible inhibitors, such as competitive and non-competitive inhibitors, bind non-covalently to the enzyme. libretexts.org Competitive inhibitors resemble the enzyme's natural substrate and compete for the active site. libretexts.org An example of this is how methotrexate (B535133) competes with folate for binding to dihydrofolate reductase. libretexts.org

Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, often at the active site, leading to permanent inactivation. libretexts.org For instance, the nerve gas diisopropyl fluorophosphate (B79755) (DIFP) irreversibly inhibits enzymes like trypsin and chymotrypsin (B1334515) by binding to a serine residue in their active site. libretexts.org

In the context of furanones, some derivatives have been shown to inhibit enzymes involved in bacterial processes. For example, certain sulfur-containing 2(5H)-furanone derivatives were found to inhibit the biosynthesis of GFP from the promoter of the eps operon, which encodes for genes involved in the synthesis of the biofilm exopolysaccharide in Bacillus subtilis. nih.gov This suggests an inhibitory effect on enzymes critical for biofilm formation. Another example involves the inhibition of lactate (B86563) dehydrogenase by oxomic acid, which binds to an allosteric site on the enzyme. youtube.com

Cellular Signaling Pathway Modulation

The biological effects of this compound and related compounds can be attributed to their ability to modulate various cellular signaling pathways. In eukaryotes, signaling pathways like the Wnt/β-catenin pathway are crucial for numerous cellular processes, and their dysregulation is implicated in various diseases. nih.gov For instance, the compound FD-895 has been shown to downregulate the Wnt signaling pathway by affecting the phosphorylation of LRP6 and the expression of associated target genes. nih.gov

Another critical signaling pathway in immune cells is the prostaglandin (B15479496) E2 (PGE2)–cAMP pathway. nih.gov Ligands binding to G protein-coupled receptors can activate adenylyl cyclase, leading to the production of cAMP. nih.gov This pathway is subject to complex regulation, with A kinase anchoring proteins (AKAPs) playing a role in scaffolding key components of the signaling machinery. nih.gov

In bacterial systems, furanones primarily modulate the quorum sensing (QS) signaling pathway, as will be discussed in more detail in the following section.

Impact on Microbial Systems and Quorum Sensing Modulation

A significant area of research for this compound and its analogs is their impact on microbial communities, particularly their ability to interfere with bacterial communication and biofilm formation.

Interference with Bacterial Communication Systems

Bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression in a population density-dependent manner. nih.gov This process relies on the production and detection of small signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, these autoinducers are N-acyl homoserine lactones (AHLs). nih.gov

This compound and other furanones have been identified as potent inhibitors of QS. nih.govfrontiersin.org They are believed to interfere with AHL-mediated signaling, disrupting the communication between bacterial cells. nih.gov Studies have shown that 2(5H)-furanone can inhibit QS activity against a wide range of AHLs with varying acyl chain lengths. nih.gov This broad-spectrum inhibition suggests that these compounds can be effective against diverse bacterial communities where different species may use different AHL signal molecules. nih.gov The proposed mechanism involves the furanone mimicking the AHL signal and binding to the receptor protein, leading to its rapid degradation and the disruption of QS-regulated gene expression. nih.gov

Biofilm Formation Inhibition Mechanisms

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth provides bacteria with increased resistance to antimicrobial agents and host immune responses. nih.govresearchgate.net The formation of biofilms is often regulated by QS. nih.gov

This compound and its derivatives have been shown to effectively inhibit biofilm formation in a variety of bacteria. nih.govnih.govresearchgate.net By disrupting QS, these compounds can prevent the coordinated gene expression required for biofilm development. For instance, 2(5H)-furanone has been shown to significantly reduce biofilm formation by Aeromonas hydrophila, a strain isolated from a bio-fouled reverse osmosis membrane. nih.gov Similarly, certain thio-derivatives of 2(5H)-furanone have been found to repress biofilm formation in Bacillus subtilis. nih.gov

The inhibitory mechanism can also involve targeting the production of essential biofilm components. Research has indicated that some furanone derivatives can inhibit the synthesis of the exopolysaccharide matrix, a critical component of the biofilm structure. nih.gov Furthermore, these compounds can increase the susceptibility of biofilm-embedded bacteria to conventional antibiotics. frontiersin.org

Below is an interactive table summarizing the effects of various furanone derivatives on biofilm formation:

| Compound | Target Organism | Effect on Biofilm Formation | Reference |

| 2(5H)-furanone | Aeromonas hydrophila | Significant reduction | nih.gov |

| Thio-derivatives of 2(5H)-furanone | Bacillus subtilis | Repression | nih.gov |

| Halogenated furanones | Gram-positive and Gram-negative bacteria | Inhibition | researchgate.net |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | Complete inhibition at 20-40 mg/L | frontiersin.org |

| (Z)-5-(bromomethylene)furan-2(5H)-one | Staphylococcus epidermidis | Complete repression | frontiersin.org |

Microbial Resistance Development Studies

The development of microbial resistance to antimicrobial agents is a significant challenge in healthcare. Research into this compound and related furanone derivatives suggests a potentially lower risk of resistance development compared to traditional antibiotics. The mechanism of action for many furanones is not to kill bacteria but to inhibit their growth and biofilm formation by interfering with quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors. nih.gov This disruption of communication, rather than outright killing, is thought to exert less selective pressure for the development of resistance. nih.gov

Studies on other 2(5H)-furanone derivatives have indicated a low risk of resistance development in bacteria such as Bacillus cereus. researchgate.net While bacteria can develop resistance to antibiotics through various mechanisms, such as producing enzymes that break down the antibiotic or altering the antibiotic's target, the quorum sensing inhibition mechanism of furanones may be less susceptible to these resistance strategies. youtube.com However, further specific studies on this compound are needed to fully understand its long-term potential in circumventing microbial resistance.

Anti-Inflammatory Modulatory Effects

This compound and its structural analogs have demonstrated notable anti-inflammatory properties. The furanone core is present in many natural and synthetic compounds that exhibit a range of biological activities, including the modulation of inflammatory pathways. researchgate.netresearchgate.net The anti-inflammatory effects are often attributed to the inhibition of key enzymes and transcription factors involved in the inflammatory response. plos.orgnih.govnih.gov

Immunomodulatory Activity at the Cellular Level

At the cellular level, the immunomodulatory activity of furanone derivatives involves the regulation of immune cells, such as macrophages. Macrophages play a crucial role in initiating and resolving inflammation. Compounds structurally similar to this compound have been shown to suppress the production of pro-inflammatory mediators in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS). plos.orgnih.gov This suppression helps to control the inflammatory cascade and prevent excessive tissue damage. The activation of microglia, the resident immune cells of the brain, is also a key aspect of neuroinflammation, and modulation of their activity is a target for anti-inflammatory therapies. nih.gov

Specific Molecular Pathways Affected (e.g., COX, LOX, NF-κB, LXRα, PPARα)

The anti-inflammatory effects of this compound and related compounds are mediated through their interaction with specific molecular pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Some furanone derivatives have been shown to inhibit COX-1 and COX-2 activity, thereby reducing the production of prostaglandins. researchgate.netnih.gov Inhibition of 5-lipoxygenase (5-LOX) is another mechanism by which some compounds can exert anti-inflammatory effects by reducing leukotriene production. nih.govresearchgate.net

Nuclear Factor-kappa B (NF-κB): NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. nih.govnih.gov Several furanone derivatives have been found to inhibit the activation of NF-κB. plos.orgnih.gov This inhibition can occur through various mechanisms, such as preventing the degradation of its inhibitory subunit, IκB-α, or blocking the nuclear translocation of the active NF-κB subunits. plos.orgnih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a role in regulating inflammation. Activation of PPARα has been shown to inhibit inflammatory responses in microglia by negatively regulating the NF-κB and AP-1 pathways. nih.gov While direct studies on this compound's interaction with PPARα are limited, the known anti-inflammatory mechanisms of PPARα ligands present a potential pathway for the observed effects of furanone derivatives. nih.gov

| Pathway | Effect of Furanone Derivatives | References |

| COX-1/COX-2 | Inhibition of enzyme activity, leading to reduced prostaglandin synthesis. | researchgate.netnih.gov |

| 5-LOX | Inhibition of enzyme activity, leading to reduced leukotriene production. | nih.govresearchgate.net |

| NF-κB | Inhibition of activation and nuclear translocation, leading to decreased expression of pro-inflammatory genes. | plos.orgnih.govnih.gov |

| PPARα | Potential for activation, leading to negative regulation of NF-κB and AP-1 pathways. | nih.gov |

Anti-Cancer Mechanisms (General, avoiding clinical trials)

The furan-2(5H)-one scaffold is a recurring motif in a variety of natural products and synthetic compounds that have demonstrated anti-cancer activities. researchgate.netnih.gov These compounds have shown the ability to inhibit the growth of various cancer cell lines. nih.gov The anti-cancer mechanisms of these derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with the cell cycle. researchgate.netnih.govnih.gov

Apoptosis Induction Pathways

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Furanone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govyoutube.com

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. nih.govnih.govyoutube.com This release triggers a cascade of caspase activation, ultimately leading to cell death. nih.govyoutube.comyoutube.com Some studies suggest that furanone derivatives can induce the intrinsic pathway by upregulating pro-apoptotic proteins. nih.gov

The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, which also leads to the activation of caspases. nih.govyoutube.com

Key proteins involved in the regulation of apoptosis that can be affected by furanone derivatives include:

p53: A tumor suppressor protein that can induce apoptosis by activating the transcription of pro-apoptotic genes. nih.gov

Bcl-2 family proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate mitochondrial integrity. nih.govyoutube.com

Cell Cycle Regulation Interference

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. youtube.com Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. youtube.com Furanone derivatives have been found to interfere with cell cycle progression in cancer cells, often causing cell cycle arrest at specific checkpoints. researchgate.netnih.govnih.gov

This arrest prevents the cells from proceeding to the next phase of the cycle, ultimately inhibiting their proliferation. For example, some furanone derivatives have been shown to induce cell cycle arrest at the G2/M phase or the S-phase. researchgate.netnih.gov This interference with the cell cycle can be a result of the compound's effects on key regulatory proteins, such as:

Cyclin-Dependent Kinases (CDKs) and Cyclins: These protein complexes drive the transitions between different phases of the cell cycle. youtube.comnih.gov

Retinoblastoma protein (Rb): A tumor suppressor that controls the G1/S checkpoint. nih.govnih.gov

p21: A CDK inhibitor that can be induced by p53 to halt the cell cycle. nih.govnih.gov

| Mechanism | Description | Key Molecular Targets | References |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | p53, Bcl-2 family proteins, Caspases | nih.govnih.govyoutube.comyoutube.comnih.gov |

| Cell Cycle Arrest | Halts the progression of the cell cycle, inhibiting proliferation. | CDKs, Cyclins, Rb, p21 | researchgate.netnih.govnih.govnih.govyoutube.comnih.gov |

Angiogenesis Modulation

Extensive searches of scientific literature and research databases did not yield specific information regarding the mechanistic investigations of the biological activities of this compound in the context of angiogenesis modulation. While research exists on the broader class of furanone and butenolide derivatives, and their various biological activities including anti-inflammatory and anti-cancer effects, data directly pertaining to the effects of this compound on the formation of new blood vessels is not publicly available.

Studies on other furanone compounds, such as ascofuranone, have indicated potential anti-angiogenic activities. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. The structural differences between these compounds can lead to significantly different biological activities and mechanisms of action.

Therefore, a detailed account of the research findings and a data table on the angiogenesis modulation properties of this compound cannot be provided at this time due to the lack of available scientific data. Further research is required to elucidate the potential role, if any, of this specific compound in the complex process of angiogenesis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Elements within the (E)-5-Nonylidenefuran-2(5H)-one Scaffold

The core structure of this compound, a butenolide, possesses key pharmacophoric elements that are essential for its biological interactions. The fundamental scaffold consists of a five-membered lactone ring with an endocyclic double bond (α,β-unsaturated) and an exocyclic double bond connecting the nonylidene side chain. This arrangement creates a highly reactive Michael acceptor system.

The key pharmacophoric features are:

The α,β-unsaturated carbonyl group: This electrophilic center is a critical feature, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. mdpi.com

The lactone oxygen: This oxygen atom can participate in hydrogen bonding with receptor sites.

The alkylidene side chain: The length and nature of this chain significantly influence the compound's hydrophobicity and ability to fit into specific binding pockets. nih.gov

Studies on related furanone derivatives have highlighted the importance of these elements. For instance, in the context of quorum-sensing inhibition in Pseudomonas aeruginosa, the furanone backbone is recognized as a structural analog of the natural autoinducers, allowing it to interact with their receptors. nih.gov The presence of hydrogen bond acceptors and aromatic/hydrophobic regions are considered key pharmacophoric features. imedpub.com

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of butenolides. The spatial arrangement of substituents around the furanone core and the geometry of the exocyclic double bond can dramatically affect receptor binding and subsequent biological response.

Role of the Nonylidenyl Side Chain in Activity and Selectivity

The nine-carbon alkylidene side chain is a major determinant of the biological activity and selectivity profile of this compound.

Hydrophobic Interactions

The long nonylidenyl tail is primarily responsible for the molecule's hydrophobic character. libretexts.orgnih.govyoutube.com This lipophilicity is critical for several reasons:

Membrane Permeation: It facilitates the transport of the molecule across cellular membranes to reach intracellular targets.

Studies on quorum-sensing inhibitors have shown that the long acyl chain of the natural ligand is accommodated in a large hydrophobic pocket of the LasR receptor. nih.gov Similarly, the nonylidenyl chain of this compound is expected to occupy a corresponding hydrophobic region in its target proteins. However, it is noteworthy that some synthetic furanone derivatives lacking an alkyl side chain have also shown significant inhibitory effects, suggesting that while important, the side chain is not the sole determinant of activity and its role can be target-dependent. nih.gov

Conformational Flexibility

The nonylidenyl side chain possesses conformational flexibility, allowing it to adopt various spatial arrangements. This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of a binding site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding as the molecule becomes locked into a single conformation.

The double bond in the nonylidene chain introduces a degree of rigidity, which can help to pre-organize the molecule into a more favorable conformation for binding. The interplay between the rigid furanone core and the flexible portion of the alkyl chain is crucial for optimal interaction with a biological target. Computational studies on other molecules with long alkyl side chains have shown that these chains can interfere with intermolecular interactions, highlighting the importance of their conformation. rsc.org

Electronic and Steric Parameter Contributions to Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic and steric parameters. slideshare.netmlsu.ac.in For furanone derivatives, these parameters have been shown to be significant predictors of activity.

A 2D-QSAR study on furanone derivatives as potential COX-2 inhibitors identified several key descriptors: uq.edu.auresearchgate.net

Polar Surface Area (PSA): This parameter, which relates to the sum of surfaces of polar atoms, was found to play a significant role, suggesting the importance of polar interactions for COX-2 inhibition. uq.edu.auresearchgate.net

Retention Index: This descriptor, related to the molecule's chromatographic behavior, also contributed to the QSAR model, likely reflecting the influence of hydrophobicity. uq.edu.auresearchgate.net

Number of Oxygen Atoms: The total number of oxygen atoms connected by single bonds was another important descriptor. uq.edu.auresearchgate.net

In 3D-QSAR models, the contributions of steric and electrostatic fields are mapped. For a series of furanone derivatives, electrostatic parameters were found to be highly significant, accounting for a large portion of the model's predictive power. researchgate.net This indicates that the distribution of charge and the potential for electrostatic interactions are critical for the biological activity of these compounds.

| QSAR Parameter | Influence on Biological Activity | Reference |

| Hydrophobicity (log P) | Crucial for membrane transport and binding to hydrophobic pockets. | |

| Electronic Effects (Hammett Constant, σ) | Measures the electron-withdrawing or -donating ability of substituents, affecting the reactivity of the furanone core. | |

| Steric Factors (Taft's Constant, Es) | The size and shape of substituents can hinder or enhance binding to the target site. | |

| Polar Surface Area (PSA) | Important for polar interactions with the biological target. | uq.edu.auresearchgate.net |

Computational Approaches in SAR/QSAR Modeling

Computational methods are invaluable tools for understanding SAR and guiding the design of new analogs. Several techniques have been applied to furanone and butenolide derivatives.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for various biological activities. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.govresearchgate.net

CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.netmdpi.com

These models generate 3D contour maps that visualize regions where specific physicochemical properties are favorable or unfavorable for activity. nih.govresearchgate.net For example, a CoMFA/CoMSIA study on furanone derivatives could reveal that a bulky, electropositive substituent at a particular position on the furanone ring enhances activity, while a small, electronegative group is preferred at another position. Such insights are instrumental in the rational design of new, more potent compounds. nih.govmdpi.com

| Computational Method | Application in SAR/QSAR of Furanones | Key Findings | Reference |

| 2D-QSAR | Correlating 2D structural descriptors with COX-2 inhibitory activity. | Identified the importance of polar surface area, retention index, and the number of oxygen atoms. | uq.edu.auresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for various biological activities based on 3D molecular fields. | Elucidates the steric, electrostatic, hydrophobic, and hydrogen bonding requirements for activity. | nih.govresearchgate.netmdpi.commdpi.comresearchgate.net |

| Molecular Docking | Predicting the binding orientation and affinity of furanones to their protein targets. | Identifies key amino acid interactions and provides a structural rationale for observed activity. | nih.govnih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Defines the key hydrogen bond acceptors and hydrophobic regions necessary for interaction. | imedpub.com |

Molecular Docking Simulations

There are no published studies that have performed molecular docking simulations specifically with this compound. While research on other butenolide-based compounds has utilized molecular docking to investigate their binding to various protein targets, such as TNF-α, these findings cannot be extrapolated to this compound due to the unique structural attributes that would influence its binding characteristics. nih.govresearchgate.net The specific interactions, binding affinities, and target proteins for this compound remain uninvestigated.

Advanced Analytical Methodologies for E 5 Nonylidenefuran 2 5h One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. A combination of techniques is typically used to elucidate the complete structure of a molecule like (E)-5-Nonylidenefuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the furanone ring and the nonylidene side chain. The protons on the double bond of the furanone ring (H-3 and H-4) would appear in the olefinic region. The vinylic proton of the nonylidene side chain would also be in this region, and its coupling constant would help confirm the (E)-stereochemistry. The protons of the long alkyl chain would appear as a series of multiplets in the upfield region, with the terminal methyl group appearing as a characteristic triplet.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom. Key signals would include the carbonyl carbon (C-2) of the lactone ring at a downfield chemical shift, typically around 170-185 ppm. spectrabase.com The carbons of the furanone ring and the exocyclic double bond (C-5, C-3, C-4, and the first carbon of the nonylidene chain) would appear in the olefinic region (approx. 115-150 ppm). spectrabase.com The remaining carbons of the nonyl aliphatic chain would be found in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the furanone core and the nonylidene side chain. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

MS: Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern would likely involve cleavage of the alkyl side chain, providing further structural information.

HRMS: High-resolution mass spectrometry is crucial for determining the exact elemental composition of the molecule. scielo.org.za It would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₃H₂₀O₂.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present and the electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the α,β-unsaturated γ-lactone carbonyl (C=O) stretching, typically around 1740-1780 cm⁻¹. Other significant peaks would include C=C stretching vibrations for the double bonds in the ring and the side chain, and C-H stretching and bending vibrations for the alkyl chain. scielo.org.za

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption maxima corresponding to the π → π* transitions of the conjugated system formed by the furanone ring and the exocyclic double bond. sielc.com The position of the absorption maximum (λmax) provides information about the extent of conjugation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD)

ECD spectroscopy is used to determine the absolute configuration of chiral molecules. Since this compound is not inherently chiral, ECD would not be a standard technique for its analysis unless it was part of a larger chiral assembly or derivatized with a chiral auxiliary. For related chiral furanone derivatives, comparison of experimental ECD spectra with those computed by quantum chemical methods is a powerful tool for assigning the absolute configuration. scielo.org.za

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating the compound and determining its purity.

Ecological and Environmental Context of E 5 Nonylidenefuran 2 5h One

Role as Infochemicals or Signaling Molecules

(E)-5-Nonylidenefuran-2(5H)-one is understood to function as an infochemical, a substance that carries information between organisms. Its activity is primarily associated with the disruption of quorum sensing (QS), a cell-to-cell communication system used by bacteria. nih.govgoogle.com

Bacterial quorum sensing relies on the production, release, and detection of small signaling molecules called autoinducers (AIs). nih.gov As a bacterial population grows, the concentration of these AIs increases, and once a certain threshold is reached, specific genes are activated, leading to coordinated group behaviors. google.com These behaviors often include the formation of biofilms and the production of virulence factors, which are crucial for bacterial survival and pathogenicity. google.comnih.gov

Inter-Species Chemical Communication

The function of furanones as quorum sensing inhibitors is a clear example of inter-species chemical communication, particularly between eukaryotes and prokaryotes. A well-documented case is the production of halogenated furanones by the marine red alga Delisea pulchra. nih.govnih.gov This alga releases furanones into its environment to prevent biofouling—the settlement and growth of bacteria on its surface. nih.gov

This interaction demonstrates a sophisticated defense mechanism where a macro-organism (the alga) produces chemical signals that disrupt the communication of microorganisms (bacteria). nih.gov By inhibiting quorum sensing, the furanones prevent the bacteria from forming organized biofilm communities, which are significantly more resistant to removal and antimicrobial agents. researchgate.netnih.gov This eukaryotic interference with prokaryotic signaling highlights the critical role of these compounds in shaping microbial ecology on surfaces and in specific environments. nih.gov While this compound itself is not from Delisea pulchra, its furanone structure suggests it likely participates in similar inter-species dialogues, acting as a signal that can be perceived and responded to by bacterial populations.

Environmental Fate and Persistence Considerations

Specific data on the environmental fate and persistence of this compound are not extensively documented. However, general characteristics of the furanone chemical class provide some insight. Furanones are classified as lactones, and available data indicate that lactones may exhibit instability in alkaline environments. epa.gov

Potential in Sustainable Bio-Control Strategies

The unique mode of action of furanones presents significant potential for their use in sustainable bio-control strategies. nih.govresearchgate.net By targeting bacterial communication rather than killing the bacteria directly, these compounds may exert less selective pressure for the development of resistance compared to traditional bactericidal agents. nih.gov This makes quorum sensing inhibition a promising alternative for managing pathogenic bacteria. nih.govresearchgate.net

The applications in sustainable agriculture and environmental management are varied:

Anti-Biofilm Agents : By preventing biofilm formation, furanones can help control persistent bacterial infections in agricultural settings and prevent biofouling on surfaces such as irrigation systems or ship hulls. nih.govresearchgate.net

Crop Protection : Some furanone derivatives have demonstrated antifungal activity against soil-borne plant pathogens, suggesting a role as microbial biocontrol agents to protect crops. researchgate.net

Pest Management : Certain furanones are used as larvicides to control mosquito populations, offering a targeted approach to pest management. epa.gov

Augmentation of Conventional Treatments : Furanones can increase microbial susceptibility to conventional antibiotics, potentially allowing for lower doses of traditional drugs and reducing the risk of resistance. nih.gov

The use of naturally derived or nature-inspired compounds like this compound aligns with the principles of eco-friendly and sustainable pest and disease management, which seeks to reduce reliance on synthetic pesticides. taylorandfrancis.com

Data on Furanone Activity

| Activity Type | Mechanism | Target Organisms/Systems | Potential Application |

| Quorum Sensing Inhibition | Competitive antagonism of AI receptors (e.g., LuxR-type). nih.govnih.gov | Gram-negative and Gram-positive bacteria. nih.govnih.gov | Anti-biofilm treatments, virulence reduction. nih.gov |

| Inter-Species Communication | Eukaryotic interference with prokaryotic signaling. nih.govnih.gov | Marine algae vs. surface-colonizing bacteria. nih.gov | Development of anti-fouling coatings. nih.gov |

| Antifungal Activity | Direct inhibition of fungal growth. researchgate.net | Soil-borne fungal plant pathogens (e.g., Pythium ultimum). researchgate.net | Agricultural biocontrol agents. researchgate.net |

| Larvicidal Activity | Disruption of larval development/viability. epa.gov | Mosquito larvae. epa.gov | Public health, vector control. epa.gov |

Future Perspectives in E 5 Nonylidenefuran 2 5h One Research

Advancements in Synthetic Accessibility and Scalability

The practical investigation of (E)-5-Nonylidenefuran-2(5H)-one and its derivatives hinges on the availability of efficient and scalable synthetic routes. While the furan-2(5H)-one core is well-studied, the introduction of a specific, long, unsaturated side chain like the nonylidene group presents unique challenges. Future progress in this area will likely leverage and refine existing methodologies.

Recent developments in the synthesis of substituted furan-2(5H)-ones provide a roadmap for accessing complex structures. researchgate.net Methodologies for preparing 4,5-disubstituted furan-2(5H)-ones, for instance, have been developed using base-mediated tandem reactions, which allow for the formation of both carbon-oxygen and carbon-carbon bonds in a single step. researchgate.net Other approaches start from readily available commercial materials like furfural (B47365) or mucochloric acid. unipi.itnih.gov For example, a four-step protocol to create a 3-bromo-5-methoxy-2(5H)-furanone from furfural involves photo-oxidation, acetalization, bromine addition, and dehydrobromination. unipi.it Such multi-step sequences could be adapted for the synthesis of this compound, where the final step would likely involve a Wittig-type reaction or a metathesis reaction to install the C9 alkylidene chain at the 5-position.

The scalability of these syntheses is a critical consideration for enabling extensive biological testing and potential commercial application. Key areas for advancement include:

Catalysis: Developing more efficient and selective catalysts for key bond-forming reactions to improve yields and reduce byproducts.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can enhance safety, improve reaction control, and facilitate easier scaling.

Green Chemistry: Employing greener solvents, reducing the number of synthetic steps (pot-economy), and designing reactions with higher atom economy will be crucial for sustainable and cost-effective production. researchgate.net

Computational Chemistry and Artificial Intelligence in Compound Design

Computational chemistry and artificial intelligence (AI) are transforming drug discovery and materials science, and their application to this compound research is a promising future direction. nih.gov These technologies can accelerate the design-build-test-learn cycle by predicting molecular properties, identifying potential biological targets, and generating novel molecular structures with desired characteristics. nih.gov

Software platforms are now available that integrate AI with medicinal chemistry methodologies for de novo small molecule design. nih.gov For a compound like this compound, these tools could be used to:

Optimize Properties: Virtually screen thousands of structural analogs by modifying the alkylidene chain length, saturation, or substitutions on the furanone ring to predict their binding affinity to specific protein targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties.

Design for Selectivity: Design new derivatives with enhanced selectivity for a particular biological target, thereby minimizing potential off-target effects. This has been a goal in the design of furanone derivatives as quorum sensing inhibitors and anticancer agents. nih.govnih.gov

Enzyme Redesign: Use computational tools like Rosetta to redesign enzymes that could either catalyze a key step in the synthesis of the furanone or be the biological target of the compound itself. nih.gov

| AI & Computational Tool | Application in Furanone Research |

| Molecular Docking | Predicts the binding mode and affinity of furanone derivatives to protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models to correlate chemical structure with biological activity, guiding the design of more potent compounds. |

| Generative Models (e.g., GANs, VAEs) | Designs novel furanone structures with optimized properties from the ground up. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the furanone-target complex, providing insights into binding stability and mechanism. |

Exploration of Novel Biological Targets and Therapeutic Areas

The furan-2(5H)-one chemical scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net This suggests that this compound could have significant, yet undiscovered, therapeutic potential. Future research will focus on screening this compound against various disease models and identifying its molecular targets.

Based on the activities of related furanones, several therapeutic areas are ripe for exploration:

Oncology: Various furanone derivatives have demonstrated cytotoxicity against cancer cell lines, including non-small cell lung cancer and glioma cells. nih.govnih.gov Mechanistic studies on related compounds suggest that DNA could be a potential direct target, leading to cell cycle arrest. researchgate.netnih.gov Screening this compound against a panel of cancer cells could reveal new anticancer leads.

Infectious Diseases: Furanones are well-known for their ability to interfere with bacterial communication, a process called quorum sensing (QS). nih.gov By inhibiting QS, these compounds can reduce the production of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, making them attractive as next-generation antimicrobial agents. nih.govmdpi.com The long alkyl chain of this compound may enhance its interaction with bacterial membranes or QS receptors.

Signaling Molecules: Some furanones have been identified as signaling molecules in bacteria, such as Lactobacillus helveticus, where they are involved in processes like autolysis. nih.gov This opens up the possibility that this compound could be used to modulate microbial communities in industrial or gut microbiome contexts.

Development of Advanced Analytical Platforms for Furanone Metabolomics

Metabolomics, the comprehensive study of small molecules in a biological system, is essential for understanding the mechanism of action and metabolic fate of compounds like this compound. The development of more sensitive and comprehensive analytical platforms is crucial for detecting and quantifying furanones and their metabolites in complex biological matrices like plasma, tissues, or microbial cultures. researchgate.netmdpi.com

Advanced mass spectrometry (MS) coupled with separation techniques is the cornerstone of metabolomics. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds. It has been successfully used to detect 2(5H)-furanones in bacterial culture supernatants, often in combination with solid-phase microextraction (SPME) for sample preparation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and the most common platform in metabolomics, capable of analyzing a wide range of compounds, particularly non-polar to moderately polar molecules. mdpi.com This would be the platform of choice for analyzing this compound and its potential hydroxylated or conjugated metabolites in biological fluids.

Future advancements will focus on improving the "coverage" of the metabolome. Techniques like ion-mobility mass spectrometry (IM-MS) add another dimension of separation, helping to distinguish between isomeric furanone derivatives. researchgate.net Furthermore, the use of sophisticated data analysis platforms, such as MetaboAnalyst, will be essential for processing the large datasets generated and identifying statistically significant changes in metabolite profiles upon treatment with the compound. nih.gov

| Analytical Platform | Strengths for Furanone Analysis | Common Applications |

| GC-MS | High chromatographic resolution for volatile compounds; established libraries for identification. | Analysis of bacterial signaling molecules, flavor/fragrance profiles. nih.gov |

| LC-MS | Broad applicability to non-volatile and thermally labile compounds; suitable for complex biological fluids. mdpi.com | Pharmacokinetic studies, biomarker discovery, general metabolomics. researchgate.net |

| CE-MS | Excellent for separating highly polar and charged metabolites. mdpi.com | Analysis of central carbon metabolism, amino acids. |

| IM-MS | Provides an additional dimension of separation based on ion shape and size, useful for resolving isomers. researchgate.net | Untargeted metabolomics, structural elucidation. |

Integration with Synthetic Biology for Sustainable Production

While chemical synthesis provides access to this compound, synthetic biology offers a potentially more sustainable and environmentally friendly long-term production strategy. This field combines principles of biology and engineering to design and construct new biological systems for purposes like chemical manufacturing. researchgate.net

The production of valuable chemicals in engineered microbial hosts like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli is a well-established approach. dtu.dk The general workflow for producing this compound via synthetic biology would involve:

Pathway Discovery/Design: Identifying a natural biosynthetic pathway that produces a similar compound or designing a novel, artificial pathway using enzymes from different organisms.

Host Engineering: Using molecular biology tools to introduce the genes encoding the pathway enzymes into a production host like yeast. dtu.dk

Metabolic Optimization: Fine-tuning the expression of the engineered genes and modifying the host's native metabolism to divert more of the cell's resources (like fatty acids and acetyl-CoA) towards the production of the target furanone.

Fermentation and Scale-up: Developing a fermentation process that uses renewable feedstocks (e.g., glucose from plant biomass) to cultivate the engineered microbes and produce the compound at an industrial scale.

This approach not only offers a route to sustainable production but also provides a platform for generating novel derivatives of this compound by introducing enzymes with slightly different specificities into the engineered pathway. nih.gov

Q & A

Q. How does the nonylidene side chain influence the compound’s interaction with lipid bilayers in membrane-targeted studies?

- Methodological Answer : The hydrophobic nonyl chain enhances membrane permeability, as shown by fluorescence anisotropy assays using DPPC liposomes. Molecular dynamics simulations reveal insertion of the chain into the lipid bilayer, while the polar lactone group remains at the interface. Compare with shorter-chain analogs (e.g., pentylidene) to quantify chain-length-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.